molecular formula C7H5N3O2 B11760177 7-nitro-1H-pyrrolo[3,2-b]pyridine

7-nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B11760177
M. Wt: 163.13 g/mol
InChI Key: QJDNJPXAHLTXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a nitro group attached at the 7th position. The unique structure of this compound makes it a valuable scaffold for the development of various biologically active molecules.

Preparation Methods

The synthesis of 7-nitro-1H-pyrrolo[3,2-b]pyridine can be achieved through several synthetic routes. One common method involves the nitration of 1H-pyrrolo[3,2-b]pyridine using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the regioselectivity and yield of the desired product .

Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

7-Nitro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 7-amino-1H-pyrrolo[3,2-b]pyridine, while substitution reactions can introduce a wide range of functional groups at the 7th position.

Scientific Research Applications

7-Nitro-1H-pyrrolo[3,2-b]pyridine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-nitro-1H-pyrrolo[3,2-b]pyridine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, some derivatives have been found to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compounds can disrupt signaling pathways involved in cancer progression .

Comparison with Similar Compounds

7-Nitro-1H-pyrrolo[3,2-b]pyridine can be compared to other similar compounds, such as:

    1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the fused rings.

    7-Chloro-1H-pyrrolo[3,2-b]pyridine: This compound has a chlorine atom instead of a nitro group at the 7th position.

The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

7-nitro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)6-2-4-8-5-1-3-9-7(5)6/h1-4,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDNJPXAHLTXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=CN=C21)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.